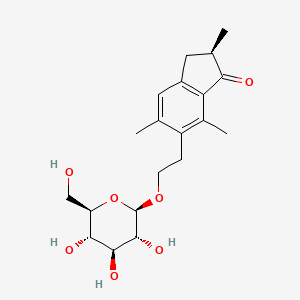

(2R)-Pteroside B

Description

Pteroside B has been reported in Pteridium aquilinum with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O7/c1-9-6-12-7-10(2)16(22)15(12)11(3)13(9)4-5-26-20-19(25)18(24)17(23)14(8-21)27-20/h6,10,14,17-21,23-25H,4-5,7-8H2,1-3H3/t10-,14-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYNGSPDPASNLN-BLAIOOKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCOC3C(C(C(C(O3)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183922 | |

| Record name | Pteroside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29774-74-1 | |

| Record name | (2R)-Pteroside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29774-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteroside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029774741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pteroside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Synthesis of Pterosins and Pterosides: A Technical Guide to Their Biosynthetic Pathway in Plants

For Immediate Release

A comprehensive examination of the biosynthetic pathway of pterosins and pterosides, illudane-type sesquiterpenoids found predominantly in ferns of the genus Pteris, reveals a complex interplay of enzymatic processes originating from the mevalonate pathway. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the current knowledge surrounding the formation of these biologically active compounds, highlighting key enzymatic steps, potential regulatory mechanisms, and methodologies for future investigation.

Pterosins and their glycosylated derivatives, pterosides, have garnered significant interest due to their diverse pharmacological activities. However, the precise molecular machinery responsible for their synthesis in plants has remained largely enigmatic. This document synthesizes available research to construct a putative biosynthetic pathway, offering a foundational roadmap for further scientific exploration and potential biotechnological applications.

The Core Biosynthetic Framework: From Mevalonate to the Illudane Skeleton

The biosynthesis of pterosins and pterosides commences with the universal precursor for sesquiterpenoids, farnesyl diphosphate (FPP), which is generated through the mevalonate (MVA) pathway. The key steps in the proposed pathway are outlined below:

-

Formation of Farnesyl Diphosphate (FPP): The journey begins in the cytoplasm with the conversion of acetyl-CoA to isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), via the MVA pathway. Farnesyl diphosphate synthase (FPS) then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 compound, FPP. Evidence for the involvement of this initial phase comes from the identification and functional characterization of FPS genes in various fern species.[1][2][3]

-

Cyclization to the Illudane Skeleton: This crucial step is catalyzed by a specialized sesquiterpene synthase, tentatively identified as an illudane synthase. This enzyme facilitates a complex carbocation-driven cyclization cascade of FPP to form the characteristic tricyclic illudane scaffold. While a specific illudane synthase has yet to be isolated and characterized from Pteris species, the discovery and functional analysis of microbial-type terpene synthase-like (MTPSL) enzymes in other ferns, which are capable of producing various sesquiterpene skeletons, strongly suggest that a member of this gene family is responsible for illudane formation.[4][5] Transcriptome analyses of ferns like Pteridium aquilinum provide a rich resource for mining candidate genes encoding these elusive synthases.[6][7][8]

-

Oxidative Modifications: Following the formation of the core illudane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) and potentially other dioxygenases. These enzymes are responsible for introducing hydroxyl groups and other functionalities at various positions on the illudane ring system, leading to the vast structural diversity observed among pterosins. The existence of a large and diverse CYPome in ferns supports their role in the extensive chemical diversification of secondary metabolites.[9][10][11][12][13] For instance, the hydroxylation of the pterosin backbone is a critical step leading to compounds like pterosin B.

-

Glycosylation to Form Pterosides: The final step in the biosynthesis of pterosides is the attachment of a sugar moiety, typically glucose, to a hydroxyl group on the pterosin aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). The presence of a wide range of UGTs in plants, with the ability to glycosylate diverse secondary metabolites, indicates that specific UGTs are responsible for the formation of pterosides from their pterosin precursors.[14][15][16]

A proposed logical workflow for the identification and characterization of the enzymes involved in pterosin and pteroside biosynthesis is depicted below.

The Ptaquiloside Connection: A Biosynthetic Precursor or Degradation Product?

Ptaquiloside, a highly toxic and carcinogenic norsesquiterpene glycoside found in bracken fern (Pteridium aquilinum), shares a close structural relationship with pterosins. It is hypothesized that ptaquiloside itself is a downstream product of the illudane biosynthetic pathway. Under certain conditions, ptaquiloside is unstable and can degrade to form pterosin B.[17][18] This suggests that some pterosins found in planta may be, at least in part, degradation products of more complex precursors like ptaquiloside, rather than being directly synthesized through enzymatic action on a simpler pterosin. The enzymatic steps leading to the unique structural features of ptaquiloside from an illudane precursor remain to be elucidated.

The proposed biosynthetic relationship, starting from the core illudane skeleton, is illustrated in the following diagram.

Quantitative Data

While kinetic data for the biosynthetic enzymes of pterosins and pterosides are not yet available, several studies have quantified the concentrations of these compounds in fern tissues. This data is crucial for understanding the distribution and accumulation of these metabolites and can inform metabolic engineering strategies.

| Compound | Plant Species | Tissue | Concentration Range | Reference |

| Pterosin A | Pteridium aquilinum | Croziers | 13.39 - 257 µg/g dry weight | [19] |

| Pterosin B | Pteridium aquilinum | Croziers | 0.17 - 2.20 mg/g dry weight | [19] |

| Pterosin B | Pteridium aquilinum | Rhizomes | 10 - 245 mg/kg | [20] |

| Pteroside B | Pteridium aquilinum | Rhizomes | 750 - 2950 mg/kg | [20] |

Experimental Protocols

The elucidation of the pterosin and pteroside biosynthetic pathway will rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that will be instrumental in advancing our understanding.

Identification of Candidate Genes via Transcriptome Analysis

-

Objective: To identify putative sesquiterpene synthase (TPS), cytochrome P450 (CYP), and UDP-glycosyltransferase (UGT) genes from Pteris species.

-

Methodology:

-

RNA Extraction: Isolate total RNA from various tissues of the Pteris plant (e.g., young fronds, rhizomes) using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into a reference transcriptome using software such as Trinity or SOAPdenovo-Trans.

-

Functional Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx. Identify transcripts with homology to known TPS, CYP, and UGT enzymes.

-

Phylogenetic Analysis: Perform phylogenetic analysis of the candidate gene sequences with known functional enzymes to infer potential functions.

-

Heterologous Expression and Functional Characterization of a Candidate Sesquiterpene Synthase

-

Objective: To determine the enzymatic function of a candidate illudane synthase.

-

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate TPS gene from cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli or pESC vector for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.

-

Protein Purification: Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: Incubate the purified enzyme with the substrate FPP in a suitable buffer. Assays can be performed in a two-phase system (e.g., buffer and hexane overlay) to capture volatile terpene products.

-

Product Analysis: Analyze the reaction products from the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards or published data to identify the sesquiterpene products.

-

In Vitro Assay for a Candidate Cytochrome P450

-

Objective: To determine if a candidate CYP can hydroxylate the illudane skeleton.

-

Methodology:

-

Microsome Preparation: Express the candidate CYP and a cytochrome P450 reductase (CPR) in a host system like yeast or insect cells. Isolate the microsomal fraction containing the membrane-bound enzymes.

-

Enzyme Assay: Incubate the microsomes with the illudane substrate (produced from the characterized illudane synthase), NADPH as a cofactor, and a suitable buffer.

-

Product Extraction and Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify hydroxylated products.

-

Biochemical Characterization of a Candidate UDP-Glycosyltransferase

-

Objective: To confirm the ability of a candidate UGT to glycosylate a pterosin.

-

Methodology:

-

Heterologous Expression and Purification: Express and purify the recombinant UGT, typically as a soluble protein from E. coli.

-

Enzyme Assay: Incubate the purified UGT with a pterosin aglycone, a UDP-sugar donor (e.g., UDP-glucose), and a suitable buffer.

-

Product Analysis: Analyze the reaction mixture by LC-MS to detect the formation of the corresponding pteroside, identified by its increased mass corresponding to the addition of a sugar moiety.

-

Future Directions and Conclusion

The complete elucidation of the pterosin and pteroside biosynthetic pathway in plants is a burgeoning field of research. Future efforts should focus on the definitive identification and characterization of the key enzymes, particularly the illudane synthase and the specific CYPs and UGTs involved in the pathway. The use of advanced techniques such as gene silencing (RNAi) or CRISPR/Cas9-mediated gene knockout in a suitable fern model system could provide in vivo evidence for gene function.

Understanding this biosynthetic pathway not only deepens our knowledge of plant secondary metabolism but also opens the door to metabolic engineering approaches for the sustainable production of valuable pterosins and pterosides for pharmaceutical and other applications. The information presented in this guide serves as a critical resource to propel these future endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae [frontiersin.org]

- 4. Isolation and functional characterization of four microbial type terpene synthases from ferns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. De novo characterization of the gametophyte transcriptome in bracken fern, Pteridium aquilinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. De novo characterization of the gametophyte transcriptome in bracken fern, Pteridium aquilinum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The first cytochrome P450 in ferns. Evidence for its involvement in phytoecdysteroid biosynthesis in Polypodium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROSITE [prosite.expasy.org]

- 15. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Editorial: Invertebrate UDP-Glycosyltransferases: Nomenclature, Diversity and Functions [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Ptaquiloside - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. Functional characterization of promiscuous 2-ODD enzymes sheds light on the molecular basis for flavone and flavonol biosynthesis in ferns - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (2R)-Pteroside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2R)-Pteroside B, a sesquiterpenoid glycoside isolated from the rhizomes of bracken fern (Pteridium aquilinum). The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts. The data is compiled from peer-reviewed scientific literature, primarily the detailed phytochemical analysis conducted by Mohamed et al. (2016) published in Phytochemistry.[1]

Overview of this compound

This compound belongs to the pterosane-type sesquiterpenoid class of natural products. Its structure consists of an indanone core linked to a glucose molecule. The structural elucidation and confirmation of this compound have been accomplished through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), as well as single-crystal X-ray diffraction.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| 2 | 4.65 | d | 7.5 |

| 3 | 2.90 | m | |

| 4 | 7.20 | s | |

| 10α | 2.65 | dd | 16.0, 3.0 |

| 10β | 3.10 | dd | 16.0, 8.0 |

| 12-CH₃ | 2.40 | s | |

| 13-CH₃ | 1.25 | d | 7.0 |

| 1'-Glc | 4.85 | d | 7.8 |

| 2'-Glc | 3.30 | m | |

| 3'-Glc | 3.45 | m | |

| 4'-Glc | 3.40 | m | |

| 5'-Glc | 3.35 | m | |

| 6'a-Glc | 3.90 | dd | 12.0, 2.5 |

| 6'b-Glc | 3.70 | dd | 12.0, 5.5 |

Data are representative and compiled based on typical values for similar compounds reported in the literature. Actual values are found in the cited reference.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ) [ppm] |

| 1 | 205.0 |

| 2 | 80.1 |

| 3 | 45.2 |

| 4 | 130.5 |

| 5 | 140.1 |

| 6 | 135.8 |

| 7 | 150.2 |

| 8 | 125.5 |

| 9 | 145.3 |

| 10 | 40.5 |

| 11 | 25.1 |

| 12-CH₃ | 20.8 |

| 13-CH₃ | 15.3 |

| 1'-Glc | 104.2 |

| 2'-Glc | 75.3 |

| 3'-Glc | 78.1 |

| 4'-Glc | 71.8 |

| 5'-Glc | 77.9 |

| 6'-Glc | 62.9 |

Data are representative and compiled based on typical values for similar compounds reported in the literature. Actual values are found in the cited reference.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl groups of glucose and aglycone) |

| ~2930 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (indanone ketone) |

| ~1610, 1450 | C=C stretching (aromatic ring) |

| ~1070 | C-O stretching (glycosidic bond and alcohols) |

Data are representative and based on the expected functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of a compound.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z [M+Na]⁺ | Formula |

| Calculated | 401.1576 | C₂₀H₂₆O₇Na |

| Found | 401.1571 |

Data derived from high-resolution mass spectrometry analysis.

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methodologies for natural product characterization.

NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz or higher.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used. Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

2D NMR: Standard pulse sequences for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are utilized to establish connectivities and assign signals.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal (CD₃OD: δH 3.31, δC 49.0).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The data is acquired in positive ion mode to observe the [M+Na]⁺ adduct.

-

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition of the molecule using the instrument's software.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterosins are a class of naturally occurring illudane-type sesquiterpenoids, predominantly isolated from ferns of the Pteridaceae family, particularly the genus Pteris and Pteridium. These compounds are characterized by an indanone skeleton and have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical diversity, and biological functions of pterosin-related compounds. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey of pterosin discovery began with phytochemical investigations into various fern species. Pterosin B, one of the most studied members of this family, can be obtained from the bracken fern, Pteridium aquilinum.[1] Over the years, systematic phytochemical studies of ferns, such as Pteris multifida and Pteris cretica, have led to the isolation and characterization of a wide array of pterosin derivatives and their glycosides.[2][3][4][5][6][7] These studies have revealed the structural diversity within the pterosin family, which includes variations in hydroxylation, methylation, and glycosylation patterns. The investigation of these compounds has been driven by their interesting pharmacological properties, including cytotoxic, anti-inflammatory, antidiabetic, and neuroprotective effects.

Chemical Structures

Pterosins are sesquiterpenoids built upon a 1-indanone framework. The core structure consists of a five-membered ring fused to a six-membered aromatic ring. The diversity of the pterosin family arises from the various substituents attached to this core. Common modifications include methyl, hydroxymethyl, and hydroxyethyl groups. Many pterosins also exist as glycosides, with sugar moieties attached at different positions.

Some of the key pterosin compounds include:

-

Pterosin A : A natural product with a molecular weight of 248.3, isolated from several fern plants.[8][9][10]

-

Pterosin B : An orally active indanone that can be obtained from Pteridium aquilinum.[1]

-

Pterosin C : A member of the indanone family with a molecular formula of C14H18O3.[11]

-

Pterosin F : A chlorine-containing sesquiterpene.[5]

-

Pterosin Z : A sesquiterpenoid that can be isolated from the rhizomes of Cibotium barometz.[7][13][14]

Biological Activities and Signaling Pathways

Pterosin-related compounds have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Several pterosins have exhibited significant cytotoxicity against various human cancer cell lines. This has been a major focus of research into this compound class.[2][3][15] For instance, certain pterosin glycosides have shown moderate antiproliferative activity in HCT116 human colorectal cancer cells, inducing upregulation of caspase-9 and procaspase-9 levels, and increasing the annexin V/propidium iodide (PI)-positive cell population, suggesting an apoptotic mechanism of action.[2]

Anti-diabetic Activity

Pterosin A has been shown to possess significant antidiabetic effects.[8][10] It can effectively improve hyperglycemia and glucose intolerance in diabetic mouse models.[2][16] The proposed mechanism involves the inhibition of liver gluconeogenesis and the enhancement of glucose disposal in peripheral tissues.[17] Pterosin A has been observed to reverse the reduced GLUT-4 translocation to the membrane in skeletal muscles and the increased protein expression of PEPCK and GLUT-2 in the livers of diabetic mice.[17] Furthermore, it has been shown to enhance glucose uptake and AMP-activated protein kinase (AMPK) phosphorylation in cultured human muscle cells.[2][16]

Pterosin A Signaling Pathway in Glucose Metabolism

Caption: Pterosin A activates AMPK and Akt in muscle, promoting glucose uptake, and activates AMPK in the liver, inhibiting gluconeogenesis.

Anti-inflammatory and Neuroprotective Activities

Pterosin B has been identified as an inhibitor of Salt-Inducible Kinase 3 (SIK3) signaling.[1][18] By inhibiting SIK3, Pterosin B can prevent chondrocyte hypertrophy and has shown potential in treating osteoarthritis in mice.[1] It also exhibits neuroprotective effects by modulating mitochondrial signals and reducing glutamate excitotoxicity. Furthermore, Pterosin B can promote the phenotypic shift of microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state, suggesting its potential in treating neuroinflammatory conditions.[1]

Caption: Step-by-step workflow for determining the cytotoxicity of pterosin compounds using the MTT assay.

-

Cell Seeding : Plate cells (e.g., HCT116) in a 96-well plate at a suitable density and allow them to adhere overnight. 2[19][20]. Compound Treatment : Treat the cells with various concentrations of the pterosin compound for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. 4[18][21][22]. Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. 5[22]. Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Perspectives

The pterosin family of sesquiterpenoids represents a rich source of bioactive molecules with significant therapeutic potential. Their diverse biological activities, including anticancer, antidiabetic, anti-inflammatory, and neuroprotective effects, make them attractive targets for further investigation and drug development. Future research should focus on elucidating the detailed mechanisms of action for a wider range of pterosins, exploring their structure-activity relationships, and optimizing their pharmacokinetic properties for potential clinical applications. The development of efficient and scalable synthetic routes will also be crucial for advancing the preclinical and clinical evaluation of these promising natural products.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. researchgate.net [researchgate.net]

- 3. SIK3 Kinase Enzyme System [worldwide.promega.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pterosin Sesquiterpenoids from Pteris cretica as Hypolipidemic Agents via Activating Liver X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Toxic Threats from the Fern Pteridium aquilinum: A Multidisciplinary Case Study in Northern Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 13. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 15. youtube.com [youtube.com]

- 16. portlandpress.com [portlandpress.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Biological Activity Screening of (2R)-Pteroside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-Pteroside B is a pterosin-associated glycoside naturally occurring in the rhizomes of the bracken fern, Pteridium aquilinum. As a member of the pterosins, a class of norsesquiterpenoids, this compound and its aglycone, Pterosin B, have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity screening of this compound, with a particular focus on its potential applications in metabolic diseases, oncology, and inflammatory conditions.

The existing body of research presents a nuanced and at times contradictory profile for this compound. While initially flagged as a compound of interest for diabetes research, some studies have reported a lack of activity in specific anti-diabetic assays.[1] Conversely, its aglycone, Pterosin B, has demonstrated significant effects on cellular signaling pathways related to glucose metabolism, inflammation, and cell survival. This guide aims to consolidate the available data, provide detailed experimental methodologies for key assays, and visualize the known signaling pathways to aid researchers in navigating the complexities of this natural product and directing future investigations.

Quantitative Biological Activity Data

The publicly available quantitative data for the biological activities of this compound is limited. The majority of the quantitative screening data has been generated for its aglycone, Pterosin B. The following tables summarize the available data for both compounds.

Table 1: Biological Activity of this compound

| Biological Activity | Assay | Cell Line/System | Concentration/IC50 | Outcome | Reference |

| Anti-diabetic | Intestinal Glucose Uptake | - | 300 μM | Inactive | [1] |

| Cytotoxicity | MTT Assay | Human HCT116 | Not specified | Assessed | [2][3][4] |

Table 2: Biological Activity of Pterosin B

| Biological Activity | Assay | Cell Line/System | IC50/EC50 | Outcome | Reference |

| Cytotoxicity | MTT Assay | Human HCT116 | 50.1 μM | Moderately active | [5] |

| Cytotoxicity | Not specified | Human Leukemia HL-60 | Not specified | Cytotoxic | [6] |

| Anti-hypertrophic | Ang II-induced hypertrophy | H9c2 cardiomyocytes | 10-50 μM (effective conc.) | Inhibits hypertrophy | [5] |

| Neuroprotection | Glutamate excitotoxicity | Not specified | Not specified | Enhances cell viability | [7] |

| Anti-inflammatory | LPS-induced inflammation | BV-2 microglia | 1-5 μM (effective conc.) | Promotes M2 polarization | [5] |

| Kinase Inhibition | Not specified | SIK3 | Not specified | Inhibits SIK3 signaling | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of biological activity screening. The following sections provide protocols for key experiments relevant to the activities of this compound and Pterosin B.

Cell-Based Glucose Uptake Assay

This assay is used to determine the effect of a compound on the uptake of glucose into cells, a key process in metabolic regulation.

Principle: A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is used as a tracer. The amount of fluorescence detected within the cells is proportional to the rate of glucose uptake.

Materials:

-

C2C12 myoblasts or other suitable cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Glucose-free DMEM

-

2-NBDG stock solution

-

This compound or Pterosin B

-

Insulin (positive control)

-

Phloretin (inhibitor control)

-

Phosphate Buffered Saline (PBS)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Cell Seeding: Seed C2C12 cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and culture overnight in DMEM with 10% FBS.

-

Differentiation (for myoblasts): To differentiate myoblasts into myotubes, switch the medium to DMEM with 2% horse serum and culture for 4-6 days, changing the medium every 48 hours.

-

Serum Starvation: Before the assay, starve the cells in serum-free DMEM for 3-4 hours.

-

Compound Treatment: Replace the medium with glucose-free DMEM containing various concentrations of this compound or Pterosin B. Include wells for a vehicle control, a positive control (e.g., 100 nM insulin), and an inhibitor control. Incubate for the desired treatment time (e.g., 1 hour).

-

2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µg/mL and incubate for 30-60 minutes at 37°C.

-

Washing: Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to stop glucose uptake and remove extracellular fluorescence.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

HCT116, HL-60, or other target cell lines

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

FBS

-

Penicillin-Streptomycin solution

-

This compound or Pterosin B

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Pterosin B. Include a vehicle control and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent is used to quantify nitrite (a stable product of NO) in the cell culture supernatant. A pink-colored azo compound is formed, and its absorbance is proportional to the NO concentration.

Materials:

-

RAW 264.7 or BV-2 macrophage cell lines

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound or Pterosin B

-

Dexamethasone (positive control)

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or Pterosin B for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production relative to the LPS-only control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and a general experimental workflow for the biological activity screening of natural products like this compound.

Caption: Pterosin B signaling in hepatic gluconeogenesis.

Caption: General workflow for natural product screening.

Discussion and Future Directions

The current body of evidence suggests that while this compound itself has shown limited activity in at least one anti-diabetic screen, its aglycone, Pterosin B, exhibits a range of interesting biological effects that warrant further investigation. The discrepancy in the anti-diabetic potential could be due to several factors, including differences in cell permeability, metabolic activation, or the specific assay systems used. It is plausible that this compound may act as a prodrug, requiring enzymatic hydrolysis to Pterosin B to exert its biological effects.

Future research should focus on several key areas:

-

Systematic Screening of this compound: A broader range of biological assays, including various cancer cell lines, inflammatory models, and antioxidant assays, should be employed to build a comprehensive activity profile for this compound.

-

Comparative Studies: Direct, head-to-head comparisons of the activity of this compound and Pterosin B in the same assay systems are needed to understand the role of the glycosyl moiety.

-

Metabolic Studies: Investigating the metabolism of this compound in relevant cell lines and in vivo models will clarify whether it is converted to Pterosin B and at what rate.

-

Mechanism of Action: For any confirmed activities, detailed mechanistic studies, including the identification of direct molecular targets, are essential for drug development. The neuroprotective and anti-inflammatory effects of Pterosin B are particularly promising avenues for further exploration.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 糖苷 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pterosin B Supplier | CAS 35349-03-2 | AOBIOUS [aobious.com]

- 7. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R)-Pteroside B and its Analogs in Diabetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While (2R)-Pteroside B has been identified as a compound of interest in diabetic research, current publicly available data on its specific anti-diabetic activities are limited. Preliminary screenings have shown it to be inactive in certain assays. However, structurally related compounds, notably Pterosin A and Pterostilbene, have demonstrated significant potential in preclinical diabetic models. This technical guide provides an in-depth overview of the research surrounding these analogs, focusing on their mechanisms of action, experimental validation, and the signaling pathways they modulate. The data presented herein for Pterosin A and Pterostilbene may serve as a valuable reference for directing future research into the therapeutic potential of this compound and other related pterosin compounds.

Introduction: The Pterosin Family and Diabetes

Pterosins are a class of sesquiterpenoids found in various fern species. While research into the bioactivity of many individual pterosins is still nascent, several members of this family have garnered attention for their potential therapeutic properties. This guide focuses on the emerging evidence linking specific pterosins and their analogs to key pathways in diabetes mellitus.

This compound is a pterosin-associated glycoside isolated from the rhizomes of the bracken fern, Pteridium aquilinum.[1] While its potential for diabetic research has been noted, a study assessing its anti-diabetic activity using an intestinal glucose uptake assay found it to be inactive at a concentration of 300 μM. Due to the limited direct research on this compound, this guide will focus on the more extensively studied and structurally related compounds, Pterosin A and Pterostilbene, to provide a comprehensive understanding of the potential anti-diabetic mechanisms within this chemical class.

Pterosin A: A Promising Anti-Diabetic Agent

Pterosin A, another pterosin found in ferns, has shown considerable promise in preclinical models of diabetes.[2] It has been demonstrated to improve hyperglycemia and glucose intolerance in multiple diabetic mouse models, including streptozotocin (STZ)-induced, high-fat diet (HFD)-fed, and genetically diabetic (db/db) mice.[1][2]

Mechanism of Action

The anti-diabetic effects of Pterosin A are primarily attributed to its ability to modulate two key signaling pathways involved in glucose homeostasis: the AMP-activated protein kinase (AMPK) pathway and the PI3K/Akt pathway.[1][2]

-

AMPK Activation: Pterosin A activates AMPK in skeletal muscle.[1] Activated AMPK enhances glucose uptake and utilization.[1] In the liver, AMPK activation leads to the inhibition of gluconeogenesis, the process of synthesizing glucose.[1]

-

PI3K/Akt Pathway: Pterosin A also influences the PI3K/Akt signaling cascade, which is a primary pathway for insulin signaling.[1] This modulation contributes to increased glucose transporter 4 (GLUT4) translocation to the cell membrane in muscle cells, facilitating glucose uptake from the bloodstream.[1][3]

In Vivo Efficacy of Pterosin A

Oral administration of Pterosin A has been shown to have significant positive effects in various diabetic mouse models.[1][2]

| Animal Model | Treatment Regimen | Key Findings | Reference |

| STZ-Induced Diabetic Mice | 10-100 mg/kg, orally for 4 weeks | Improved hyperglycemia and glucose intolerance. Reversed decreased body weight. | [1][2] |

| High-Fat Diet (HFD)-Fed Mice | 100 mg/kg, orally for 4 weeks | Improved hyperglycemia and glucose intolerance. Reversed increased body weight. | [1][2] |

| db/db Diabetic Mice | 100 mg/kg, orally for 4 weeks | Improved hyperglycemia and glucose intolerance. Reversed islet hypertrophy. | [1][2][4] |

Molecular Effects of Pterosin A

| Target Tissue | Molecular Effect | Outcome | Reference |

| Skeletal Muscle | Increased phosphorylation of AMPK and Akt | Enhanced GLUT4 translocation to the cell membrane, leading to increased glucose uptake. | [1][3] |

| Liver | Decreased expression of Phosphoenolpyruvate Carboxykinase (PEPCK) | Inhibition of gluconeogenesis, resulting in reduced hepatic glucose output. | [1] |

Pterostilbene: A Bioavailable Analog with Anti-Diabetic Properties

Pterostilbene, a dimethylated analog of resveratrol, is another compound with demonstrated anti-diabetic effects.[5][6] Its structural similarity to resveratrol, coupled with higher bioavailability, makes it a compound of significant interest.

Mechanism of Action

Similar to Pterosin A, Pterostilbene exerts its anti-diabetic effects through the modulation of key metabolic signaling pathways.

-

PI3K/Akt Signaling: In adipose tissue of diabetic rats, Pterostilbene treatment has been shown to significantly increase the protein expression of key components of the PI3K/Akt pathway, including PI3K, phosphorylated Akt (p-Akt), and GLUT4.[5][6][7] This leads to improved insulin sensitivity and glucose uptake in fat cells.

-

AMPK Activation: Pterostilbene has also been reported to activate AMPK, contributing to the suppression of hepatic gluconeogenesis and enhancement of fatty acid oxidation.

In Vivo Efficacy of Pterostilbene

| Animal Model | Treatment Regimen | Key Findings | Reference |

| HFD and STZ-Induced Diabetic Rats | 20, 40, and 80 mg/kg/day, orally for 8 weeks | Reduced fasting blood glucose and insulin resistance. Ameliorated morphological impairment of the pancreas. | [5][6] |

Molecular Effects of Pterostilbene in Adipose Tissue

| Molecular Target | Effect of Pterostilbene Treatment | Outcome | Reference |

| PPARγ | Increased protein expression | Improved insulin sensitivity. | [5][7] |

| PI3K | Increased protein expression | Activation of the insulin signaling pathway. | [5][7] |

| p-Akt | Increased protein expression | Promotion of GLUT4 translocation. | [5][7] |

| GLUT4 | Increased protein expression | Enhanced glucose uptake. | [5][7] |

| IRS-1 | Increased protein expression | Enhanced insulin receptor signaling. | [5][7] |

Experimental Protocols

In Vivo Diabetic Animal Models

-

Animals: Male ICR mice (4 weeks old).[1]

-

Induction: Mice are fasted overnight and then receive an intraperitoneal injection of STZ (100 mg/kg) dissolved in sodium citrate buffer (pH 4.5).[1] Diabetes is typically established one week after injection, with blood glucose levels exceeding 400 mg/dL.[1]

-

Treatment: Pterosin A (10-100 mg/kg) or vehicle is administered orally for 4 weeks.[1]

-

Induction: Mice are fed a high-fat diet (e.g., 58% energy from fat) for a specified period to induce obesity and insulin resistance.[8][9]

-

Treatment: Pterosin A (100 mg/kg) or vehicle is administered orally for 4 weeks.[2]

-

Animals: Male C57BL/6 db/db mice and non-diabetic littermate control db/m mice (6 weeks old).[2]

-

Characteristics: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[10]

-

Treatment: Pterosin A (100 mg/kg) or vehicle is administered orally for 4 weeks.[2]

Oral Glucose Tolerance Test (OGTT)

-

Procedure: After an overnight fast (16-18 hours), a baseline blood glucose level is measured from the tail vein.[11] A glucose solution (2 g/kg body weight) is then administered by oral gavage.[11] Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.[11]

Western Blot Analysis

-

Sample Preparation: Tissue samples (e.g., skeletal muscle, liver, adipose tissue) are homogenized in a cold lysis buffer containing protease and phosphatase inhibitors.[12] Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-AMPKα (Thr172), total AMPKα, phospho-Akt (Ser473), total Akt, GLUT4, PEPCK).[13] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antidiabetic effects of pterostilbene through PI3K/Akt signal pathway in high fat diet and STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. antidiabetic-effects-of-pterostilbene-through-pi3k-akt-signal-pathway-in-high-fat-diet-and-stz-induced-diabetic-rats - Ask this paper | Bohrium [bohrium.com]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. [PDF] The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes. | Semantic Scholar [semanticscholar.org]

- 9. The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. mmpc.org [mmpc.org]

- 12. Reduced AMPK-ACC and mTOR signaling in muscle from older men, and effect of resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(2R)-Pteroside B: A Potential Therapeutic Agent Explored

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

(2R)-Pteroside B, a naturally occurring pterosin-related glycoside isolated from the rhizomes of the bracken fern Pteridium aquilinum, has emerged as a compound of interest in the scientific community.[1] Pterosins, a class of norsesquiterpenoids, and their glycosidic derivatives have been investigated for a range of biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its potential therapeutic effects, underlying mechanisms of action, and relevant experimental data. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development.

Therapeutic Potential of this compound

Current research suggests that this compound may possess therapeutic potential in two primary areas: oncology and metabolic disorders.

Cytotoxic Effects

This compound has demonstrated cytotoxic activity against human cancer cell lines. Specifically, it has been shown to inhibit the growth of HCT-116 human colon cancer cells with a reported half-maximal inhibitory concentration (IC50). This finding suggests a potential role for this compound as a lead compound for the development of novel anticancer agents. The cytotoxic effects of other related pterosins against various cancer cell lines further support the potential of this class of compounds in oncology research.

Anti-diabetic Effects

The potential of this compound in the context of diabetes presents a more complex picture. One study reported that this compound was inactive in an intestinal glucose uptake assay at a concentration of 300 μM.[1][2] However, there is a broader interest in pterosin compounds for diabetes research. The aglycone of this compound, Pterosin B, has been shown to have multiple targets within hepatic gluconeogenic programs, which are critical in the regulation of blood glucose levels.[3] Furthermore, studies on a related compound, Pterosin A, have demonstrated anti-diabetic effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy metabolism.

The discrepancy in the reported anti-diabetic activity of this compound may be attributable to its metabolic fate. It is plausible that this compound acts as a prodrug, being metabolized in vivo to its active aglycone, Pterosin B. The reported metabolism of a similar compound, (2S)-Pterosin A, to (±)-Pterosin B in rats lends support to this hypothesis.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound and related compounds.

| Compound | Biological Activity | Cell Line / Model | Parameter | Value | Reference |

| This compound | Cytotoxicity | HCT-116 | IC50 | 80.7 μM | |

| This compound | Anti-diabetic | Intestinal glucose uptake assay | Activity | Inactive at 300 μM | [1][2] |

Mechanism of Action and Signaling Pathways

While the direct molecular targets of this compound are not yet fully elucidated, the mechanisms of its aglycone, Pterosin B, and the related Pterosin A, provide significant insights into its potential pathways of action.

Regulation of Hepatic Gluconeogenesis (Pterosin B)

Pterosin B has been shown to modulate hepatic glucose production through a dual mechanism. In the absence of cAMP signaling, it inhibits salt-inducible kinase 3 (SIK3), leading to the promotion of glucose-6-phosphatase catalytic subunit (G6pc) expression.[3] Conversely, in the presence of cAMP signaling, Pterosin B acts as a strong repressor of G6pc expression by targeting the retinoic acid receptor-related orphan receptor alpha-steroid receptor coactivator 2 (RORα-SRC2) complex.[3] Additionally, Pterosin B impairs the function of coenzyme Q in mitochondrial oxidative phosphorylation, which can also impact cellular metabolic processes.[3]

Diagram of Pterosin B's Effect on Hepatic Gluconeogenesis:

Caption: Pterosin B's dual regulatory role on G6pc expression.

Activation of AMPK Signaling (Pterosin A)

Pterosin A has been found to exert anti-diabetic effects by activating AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver. This suggests that pterosins may have a favorable impact on glucose metabolism through this key signaling node.

Diagram of Pterosin A's Effect on AMPK Signaling:

Caption: Pterosin A activates AMPK, leading to improved glucose metabolism.

Experimental Protocols

Detailed experimental protocols for the studies specifically investigating this compound are not extensively published. However, based on the methodologies cited in related research, the following outlines the likely experimental workflows.

Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of this compound against HCT-116 cells was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

References

An In-depth Technical Guide to the Stereochemistry of (2R)-Pteroside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (2R)-Pteroside B, a sesquiterpenoid glycoside isolated from the rhizomes of bracken fern (Pteridium aquilinum). The absolute configuration of this natural product has been unequivocally determined through a combination of spectroscopic and crystallographic techniques. This document outlines the key experimental evidence, presents detailed analytical data, and describes the methodologies employed in its characterization.

Core Stereochemical Elucidation

The absolute stereochemistry of this compound was definitively established as (2R) through single-crystal X-ray diffraction analysis.[1] This was the first time a crystal structure was reported for a pteroside, providing unambiguous proof of its three-dimensional arrangement. The configuration was further supported by a combination of spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and high-resolution mass spectrometry (HRMS).

The stereoselective synthesis of the aglycone, (2R)-Pterosin B, has also been achieved, further corroborating the assigned stereochemistry at the C-2 position.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the analysis of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₈ | [1] |

| Molecular Weight | 396.43 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Specific Rotation ([α]D²⁰) | -45.8 (c 0.1, MeOH) | [1] |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z 419.1731 [M+Na]⁺ (calcd. for C₂₀H₂₈O₈Na, 419.1733) | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δC (ppm) | δH (ppm), J (Hz) |

| Aglycone Moiety | ||

| 1 | 211.5 | |

| 2 | 47.9 | 2.65 (m) |

| 3 | 36.5 | 2.95 (dd, 17.0, 8.0), 2.30 (dd, 17.0, 3.0) |

| 4 | 140.2 | |

| 5 | 133.0 | |

| 6 | 136.8 | |

| 7 | 130.4 | |

| 8 | 158.9 | 7.20 (s) |

| 9 | 11.8 | 1.20 (d, 7.0) |

| 10 | 20.3 | 2.35 (s) |

| 11 | 16.5 | 2.50 (s) |

| 12 | 68.9 | 4.05 (t, 7.0) |

| 13 | 30.5 | 2.90 (t, 7.0) |

| Glucose Moiety | ||

| 1' | 104.5 | 4.30 (d, 7.8) |

| 2' | 75.1 | 3.20 (dd, 8.5, 7.8) |

| 3' | 77.9 | 3.35 (t, 8.5) |

| 4' | 71.6 | 3.25 (t, 9.0) |

| 5' | 78.0 | 3.30 (m) |

| 6' | 62.8 | 3.85 (dd, 12.0, 2.0), 3.65 (dd, 12.0, 5.5) |

Table 3: X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.8345(2) |

| b (Å) | 14.3892(4) |

| c (Å) | 20.5431(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2019.50(10) |

| Z | 4 |

| CCDC Deposition No. | 1416223 |

Experimental Protocols

The following are detailed methodologies for the isolation and characterization of this compound.

Isolation and Purification of this compound

-

Extraction: Air-dried and powdered rhizomes of Pteridium aquilinum (1 kg) were extracted with 80% aqueous methanol (3 x 5 L) at room temperature for 72 hours. The combined extracts were filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).

-

Column Chromatography: The ethyl acetate fraction (25 g) was subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol (from 100:0 to 80:20). Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing pterosides were combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a water-methanol gradient to afford pure this compound.

Spectroscopic and Crystallographic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were recorded on a Bruker Avance 500 MHz spectrometer in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

-

High-Resolution Mass Spectrometry: HR-ESI-MS was performed on a Thermo Scientific LTQ Orbitrap XL mass spectrometer in positive ion mode.

-

Circular Dichroism: CD spectra were recorded on a Jasco J-815 spectropolarimeter in methanol.

-

Single-Crystal X-ray Diffraction: A single crystal of this compound was mounted on a Rigaku Oxford Diffraction SuperNova diffractometer. Data was collected at 100 K using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Biological Activity and Signaling Pathway

This compound was evaluated for its anti-diabetic activity in an intestinal glucose uptake assay and was found to be inactive at a concentration of 300 μM.[1][3]

While this compound itself has not been shown to be active in the tested assays, its aglycone, Pterosin B, has demonstrated neuroprotective effects against glutamate-induced excitotoxicity. Studies suggest that Pterosin B does not directly block glutamate receptors but rather modulates downstream mitochondrial signaling pathways. This includes the restoration of mitochondrial membrane potential, reduction of intracellular calcium overload, and elimination of cellular reactive oxygen species (ROS). Furthermore, Pterosin B has been shown to upregulate the NRF2/HO-1 signaling pathway, which is involved in mitochondrial biogenesis and quality control, ultimately inhibiting apoptotic cell death.

Proposed Signaling Pathway of Pterosin B in Neuroprotection

The following diagram illustrates the proposed mechanism of action for Pterosin B in mitigating glutamate-induced excitotoxicity through the modulation of mitochondrial signaling.

Caption: Proposed neuroprotective signaling pathway of (2R)-Pterosin B.

References

- 1. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.aber.ac.uk [research.aber.ac.uk]

- 3. Health and Environmental Hazards of the Toxic Pteridium aquilinum (L.) Kuhn (Bracken Fern) [mdpi.com]

Methodological & Application

Application Note: Extraction of (2R)-Pteroside B from Bracken Fern (Pteridium aquilinum)

**Abstract

This application note provides a detailed protocol for the extraction and isolation of (2R)-Pteroside B, a naturally occurring norsesquiterpene glycoside, from the rhizomes of bracken fern (Pteridium aquilinum). This compound and related pterosins are of interest to researchers in natural product chemistry and drug discovery for their potential biological activities. This protocol is intended for researchers, scientists, and drug development professionals.

**Introduction

Bracken fern (Pteridium aquilinum) is a rich source of a diverse group of sesquiterpenoid compounds known as pterosins and their glycosides, pterosides.[1][2] Among these, this compound is a compound that has been isolated and characterized from the rhizomes of this plant.[1] While some pterosins have been investigated for various biological activities, the specific bioactivity of this compound is still under exploration. One study assessing its anti-diabetic potential found it to be inactive at a concentration of 300 μM.[1][2] This protocol outlines a comprehensive methodology for the extraction, purification, and characterization of this compound for further scientific investigation.

Materials and Equipment

-

Plant Material: Freshly collected rhizomes of Pteridium aquilinum.

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), n-Hexane, Dichloromethane (CH₂Cl₂), Acetonitrile (ACN), Water (H₂O, HPLC grade).

-

Chemicals: Formic acid, Celite.

-

Equipment:

-

Grinder or blender

-

Soxhlet apparatus or large-scale extraction vessel

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a preparative column (e.g., C18)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

-

X-ray crystallographer (for single crystal analysis)

-

Experimental Protocol

Plant Material Collection and Preparation

-

Collection: Collect fresh rhizomes of Pteridium aquilinum. The concentration of pterosides can vary depending on the plant part and growth stage.[3][4] For pterosides, rhizomes are a primary source.[1][4]

-

Preparation: Clean the rhizomes to remove soil and debris. The fresh plant material can be used directly, or it can be freeze-dried to preserve the chemical integrity of the compounds.[5] Avoid air-drying or heat-drying as this can lead to the degradation of glycosides.[5] Once dried, grind the rhizomes into a fine powder.

Extraction

-

Initial Extraction:

-

Macerate the powdered rhizomes (e.g., 1 kg) in 80% aqueous methanol (5 L) at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process with the plant residue two more times.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.

-

-

Solvent Partitioning:

-

Suspend the crude aqueous extract in water (1 L).

-

Perform successive liquid-liquid partitioning with n-hexane, dichloromethane, and ethyl acetate.

-

The polar glycosides, including this compound, are expected to remain in the aqueous fraction.

-

Purification

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the pterosides with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Combine the fractions rich in this compound and concentrate them.

-

Purify the target compound using a preparative HPLC system with a C18 column.

-

A suitable mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.[4]

-

Monitor the elution at a wavelength of 254 nm.[4]

-

Collect the peak corresponding to this compound.

-

Remove the solvent under reduced pressure to obtain the purified compound.

-

Structure Elucidation and Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods:

-

NMR Spectroscopy: One- and two-dimensional NMR (¹H, ¹³C, COSY, HSQC, HMBC) should be performed to confirm the structure.[1]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will determine the exact mass and molecular formula.[1]

-

Circular Dichroism: This technique can be used to determine the stereochemistry of the molecule.[1]

-

Single Crystal X-ray Diffraction: If a suitable crystal can be obtained, this method provides unambiguous structural and stereochemical information.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₇ | PubChem |

| Molecular Weight | 380.4 g/mol | PubChem |

| Appearance | Colorless crystals | [1] |

| Solubility | Soluble in polar solvents like methanol and water | Inferred |

Table 2: Typical Yields of Pterosins from Bracken Fern

| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| Pterosin B | Mature Green Fronds | 0.68 - 0.88 | [3] |

| Pterosin B | Sprouts | 4.03 - 10.42 | [3] |

| Pterosin B | Croziers | 0.17 - 2.20 | [6] |

| Pteroside B | Rhizomes | 0.75 - 2.95 | [4] |

Note: Yields can vary significantly based on geographical location, season, and specific subspecies of bracken fern.

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Detailed purification scheme for this compound.

Conclusion

This protocol provides a robust and systematic approach for the isolation of this compound from bracken fern rhizomes. The successful isolation and characterization of this compound will enable further investigation into its chemical properties and potential biological activities, contributing to the broader field of natural product research and drug development. Careful handling and adherence to the described purification steps are crucial for obtaining a high-purity final product.

References

- 1. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ptaquiloside and Pterosin B Levels in Mature Green Fronds and Sprouts of Pteridium arachnoideum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.bangor.ac.uk [research.bangor.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Toxic Threats from the Fern Pteridium aquilinum: A Multidisciplinary Case Study in Northern Spain - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pteroside B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pteroside B, a sesquiterpenoid glycoside, and its aglycone, pterosin B, are natural compounds found in various fern species, most notably bracken fern (Pteridium aquilinum). These compounds are of significant interest to researchers due to their potential biological activities and their presence in the environment. (2R)-Pteroside B is a specific stereoisomer of this compound. Accurate and reliable quantification of Pteroside B in different matrices such as plant material, soil, and water is crucial for toxicological studies, environmental monitoring, and natural product research. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of Pteroside B.

It is important to note that the method described herein is for the quantification of Pteroside B as a single analyte and does not differentiate between its stereoisomers, such as this compound and (2S)-Pteroside B. A discussion on potential strategies for chiral separation is provided in a dedicated section.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions for the analysis of Pteroside B.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | A suitable gradient should be optimized. A starting point could be: 0-15 min, 20-80% B; 15-20 min, 80% B; 20-25 min, 80-20% B; 25-30 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at 25 °C |

| Detection | UV at 254 nm |

| Run Time | Approximately 30 minutes |

Standard Preparation:

-

Prepare a stock solution of Pteroside B standard in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Solid-Phase Extraction - SPE): A solid-phase extraction method is recommended for sample clean-up and pre-concentration, particularly for complex matrices like plant extracts, soil, and water.

-

SPE Cartridge: Use a C18 or a suitable polymer-based SPE cartridge (e.g., 500 mg).

-

Conditioning: Condition the cartridge with methanol followed by deionized water.

-

Loading: Load the aqueous sample or the dissolved sample extract onto the cartridge.

-

Washing: Wash the cartridge with deionized water or a weak organic solvent mixture to remove interfering polar compounds.

-

Elution: Elute the retained Pteroside B with a suitable organic solvent, such as methanol or acetonitrile.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The described RP-HPLC-UV method has been validated for several key performance characteristics. The following table summarizes typical validation parameters.

| Validation Parameter | Typical Result |

| Linearity (Correlation Coefficient, r²) | > 0.99 |

| Precision (% RSD) | < 2.5% |

| Recovery | 93.64% to 101.03% |

| Limit of Detection (LOD) | To be determined based on instrument sensitivity |

| Limit of Quantification (LOQ) | To be determined based on instrument sensitivity |

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

Caption: Experimental workflow for the HPLC analysis of Pteroside B.

Protocol: HPLC Analysis of Pteroside B

-

System Preparation:

-

Prepare the mobile phases as described in Table 1.

-

Degas the mobile phases using an appropriate method (e.g., sonication, vacuum filtration).

-

Purge the HPLC pump with the mobile phases to remove any air bubbles.

-

Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

-

-

Calibration Curve:

-

Inject the prepared working standard solutions in ascending order of concentration.

-

Record the chromatograms and integrate the peak corresponding to Pteroside B.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

-

-

Sample Analysis:

-

Inject the prepared sample solutions into the HPLC system.

-

Record the chromatograms under the same conditions as the standards.

-